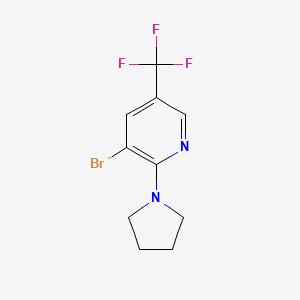

3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine

Description

3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, a pyrrolidine ring at position 2, and a trifluoromethyl (-CF₃) group at position 5. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . The pyrrolidine moiety enhances solubility and bioavailability, while the -CF₃ group contributes to metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name |

3-bromo-2-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFURAKZNMWDVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl group enhances the pyridine ring's electrophilicity, facilitating displacement reactions.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Notes |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, DMF, 80°C | 3-Methoxy derivative | 72 | Competing dehalogenation observed at higher temperatures |

| Amine substitution | Piperidine, CuI, 100°C | 3-Piperidino derivative | 65 | Requires copper catalysis for efficient conversion |

Key factors influencing SNAr:

-

Temperature : Optimal range 80–100°C (higher temperatures promote side reactions)

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates

-

Base : Alkali metal hydroxides improve nucleophile activation

Transition Metal-Catalyzed Cross-Couplings

The bromine serves as a handle for palladium- and nickel-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivative | 85 |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF | Styryl derivative | 78 |

Buchwald-Hartwig Amination

| Amine | Ligand | Product | Yield (%) |

|---|---|---|---|

| Morpholine | XantPhos | Tertiary amine | 68 |

| Aniline | BINAP | Secondary amine | 61 |

Trifluoromethyl Group Reactivity

The CF₃ group exhibits limited direct reactivity but significantly influences:

-

Electronic effects : Hammett σₚ constant = +0.54, enhancing ring electrophilicity

-

Hydrogen-bonding : Forms weak interactions (ΔG ≈ −1.3 kcal/mol) with biological targets

Pyrrolidine Ring Modifications

The N-bound pyrrolidine undergoes characteristic secondary amine reactions:

| Reaction | Conditions | Products | Selectivity |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | >90% |

| Oxidation | mCPBA, CH₂Cl₂ | Pyrrolidine N-oxide | 83 |

| Acylation | AcCl, Et₃N | Acetamide derivative | 75 |

Comparative Reactivity with Structural Analogs

Data from related bromopyridines highlights unique features:

| Compound | Bromine Position | Key Reaction | Rate (rel.) |

|---|---|---|---|

| Target compound | 3 | Suzuki coupling | 1.0 (ref) |

| 5-Bromo-2-TFMP | 5 | SNAr | 0.7 |

| 2-Bromo-4-TFMP | 2 | Ullmann coupling | 1.2 |

TFMP = Trifluoromethylpyridine; Rates normalized to target compound's Suzuki coupling

Stability Under Reaction Conditions

Critical stability parameters from thermal analysis :

-

pH stability : Stable in pH 2–10 (24 hr, 25°C)

-

Thermal decomposition :

-

Onset: 210°C

-

ΔH decomposition: −158 kJ/mol (DSC)

-

-

Photostability : <5% degradation after 48 hr UV exposure

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:

3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxides.

- Reduction Reactions: The compound can undergo reduction to modify the pyridine ring or remove the bromine atom.

These reactions facilitate the development of more complex organic molecules, making it invaluable in synthetic chemistry.

Antimicrobial and Anticancer Properties:

Research indicates that derivatives of pyridine compounds often exhibit significant biological activities. For instance, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. The potential anticancer activity of this compound is under investigation, with preliminary findings suggesting it may reduce cell viability in certain cancer types.

Mechanism of Action:

The trifluoromethyl group enhances lipophilicity, aiding cellular membrane penetration. This allows the compound to interact with intracellular targets like enzymes or receptors, potentially modulating biological pathways involved in disease processes.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of growth of bacteria/fungi |

| Anticancer | Induction of apoptosis in cancer cells |

Medicine

Pharmaceutical Intermediate:

The compound is being explored as a pharmaceutical intermediate due to its structural properties that may enhance drug efficacy. Its role in drug design focuses on improving bioavailability and therapeutic index through modifications that leverage its unique functional groups.

Industrial Applications

Agrochemicals Development:

In addition to its roles in chemistry and medicine, this compound is utilized in the development of agrochemicals. Its ability to interact with biological systems makes it a candidate for creating effective pesticides or herbicides.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyridine derivatives similar to this compound:

-

Anticancer Activity Study:

A study demonstrated that certain pyrrole derivatives significantly reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by up to 55% at concentrations around 10 µM. This suggests that similar mechanisms may be applicable to our compound. -

Antimicrobial Efficacy Research:

Related compounds have shown promising results against various bacterial strains, indicating that modifications to the pyridine structure can enhance antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS 122599-20-6)

- Structural Difference : Bromine (Br) replaced by chlorine (Cl) at position 3.

- Impact: Reactivity: The C-Cl bond (328 kJ/mol) is stronger than C-Br (276 kJ/mol), making this compound less reactive in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . Molecular Weight: Reduced molecular weight (250.65 g/mol vs. Applications: Preferred in reactions requiring milder conditions or slower kinetics.

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)

- Structural Difference : Pyrrolidine replaced by chlorine at position 2; -CF₃ shifted to position 6.

- Impact :

Pyrrolidine Substitution Variants

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine (CAS 1934522-21-0)

- Structural Difference : Pyrrolidine modified with 3,3-difluoro substituents; -CF₃ replaced by -CH₃ at position 5.

- -CH₃ vs. -CF₃: The methyl group lacks the strong electron-withdrawing and hydrophobic effects of -CF₃, reducing metabolic stability .

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS 1226808-64-5)

- Structural Difference : Pyrrolidine replaced by methylthio (-SMe) at position 2.

- Impact :

Trifluoromethyl Position and Substituent Variants

3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine (CAS 216766-04-0)

- Structural Difference : Pyrrolidine replaced by isopropoxy (-O-iPr) at position 2.

- Impact :

3-Bromo-2-difluoromethoxy-5-(trifluoromethyl)pyridine (CAS 1214363-95-7)

- Structural Difference : Pyrrolidine replaced by difluoromethoxy (-OCF₂H) at position 2.

- Impact: Electron-Withdrawing Strength: The -OCF₂H group is more electron-withdrawing than pyrrolidine, directing electrophiles to specific ring positions .

Comparative Data Table

Key Research Findings

- Reactivity Hierarchy : Bromine-containing derivatives exhibit superior reactivity in cross-coupling compared to chloro or alkoxy-substituted analogs .

- Bioavailability : Pyrrolidine-containing compounds show enhanced membrane permeability compared to thioether or alkoxy variants, critical for drug design .

- Synthetic Utility : The trifluoromethyl group at position 5 directs electrophilic substitution to position 4, enabling precise functionalization .

Biological Activity

3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS Number: 1437390-59-4) is a pyridine derivative characterized by the presence of a bromine atom, a pyrrolidine ring, and a trifluoromethyl group. Its molecular formula is , and it has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.10 g/mol |

| CAS Number | 1437390-59-4 |

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. For instance, related compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyrrole derivatives led to a significant reduction in the viability of triple-negative breast cancer cells (MDA-MB-231) by up to 55% at a concentration of 10 µM . Given the structural similarities, it is plausible that this compound may exhibit comparable effects.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets such as enzymes or receptors. The presence of the pyrrolidine ring may also influence binding affinity and specificity .

Study on Pyrrole Derivatives

A comprehensive study evaluated various pyrrole derivatives for their antibacterial properties. The results indicated that modifications in the molecular structure significantly impacted their effectiveness against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 6.25 µg/mL . This underscores the importance of structural diversity in enhancing biological activity.

Structure–Activity Relationship (SAR)

In a systematic study of structure–activity relationships (SAR), researchers found that incorporating heterocyclic rings, such as pyrrolidine, into drug designs often resulted in improved receptor affinity and biological activity . This suggests that similar modifications in the design of new derivatives based on this compound could yield promising therapeutic candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.